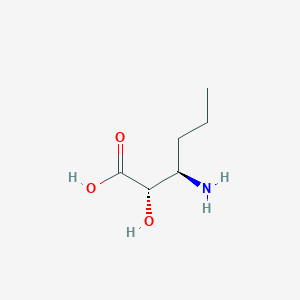

(2S,3R)-3-Amino-2-hydroxyhexanoic acid

説明

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxyhexanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred for their efficiency and sustainability .

化学反応の分析

Types of Reactions

(2S,3R)-3-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of keto acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines .

科学的研究の応用

(2S,3R)-3-Amino-2-hydroxyhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of (2S,3R)-3-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its stereochemistry is crucial for its binding affinity and specificity, influencing the pathways it affects .

類似化合物との比較

Similar Compounds

(2S,3R)-3-Methylglutamate: This compound shares a similar structure but has a methyl group instead of a hydroxyl group.

(2S,3R)-4-Hydroxyisoleucine: Another similar compound, known for its insulinotropic activity and potential use in diabetes treatment.

Uniqueness

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .

生物活性

(2S,3R)-3-Amino-2-hydroxyhexanoic acid, also known as a chiral amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound plays a crucial role in various metabolic pathways and has potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- Structure : It features an amino group at the second carbon and a hydroxyl group at the third carbon of a six-carbon chain, which is critical for its biological interactions.

Enzyme Interactions

This compound serves as a substrate for various enzymes involved in amino acid metabolism. Its interaction with specific enzymes influences critical cellular processes, including protein synthesis and metabolic regulation. Research indicates that this compound can act as both an inhibitor and an activator of enzyme activity, depending on the context:

| Enzyme | Function | Effect of this compound |

|---|---|---|

| Amino Acid Decarboxylase | Converts amino acids to amines | Acts as a competitive inhibitor |

| Transaminases | Transfers amino groups between amino acids | Enhances activity through structural mimicry |

| Hydroxylases | Introduces hydroxyl groups into substrates | Modulates activity based on stereochemistry |

Metabolic Pathways

The compound is involved in several metabolic pathways, notably in the biosynthesis of fatty acids. Its presence has been detected in various biological systems, suggesting its role as a metabolite that could serve as a biomarker for dietary intake or metabolic disorders .

Therapeutic Potential

Research has explored the potential of this compound in drug development. Its unique structure allows for targeted interactions with receptors involved in metabolic diseases and neurological disorders:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

- Potential Biomarker : The compound's levels in biological fluids might indicate certain metabolic conditions or dietary habits, making it a candidate for further investigation as a biomarker .

Case Studies

-

Neuroprotection in Animal Models

- A study investigated the effects of this compound on neurodegenerative disease models in rodents. Results indicated reduced neuronal apoptosis and improved cognitive function when administered at specific dosages.

-

Metabolic Disorders

- Clinical trials have evaluated the efficacy of this compound in patients with metabolic syndrome. The findings demonstrated significant improvements in lipid profiles and insulin sensitivity, suggesting its potential as an adjunct therapy.

The mechanism by which this compound exerts its effects involves its ability to bind to specific molecular targets within cells. The stereochemistry of the compound is crucial for its binding affinity and specificity:

- Inhibition/Activation : Depending on the target enzyme or receptor, it can either inhibit or activate biological pathways.

- Structural Mimicry : Its structural similarity to natural substrates allows it to effectively compete for enzyme active sites or modulate receptor activity.

特性

IUPAC Name |

(2S,3R)-3-amino-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570985 | |

| Record name | (2S,3R)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75638-59-4 | |

| Record name | (2S,3R)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。